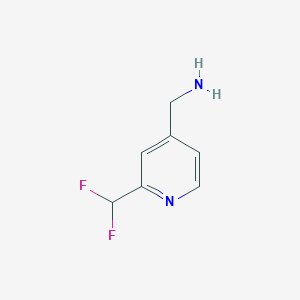

N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride” is a chemical compound that contains a triazolylamine ligand . It is related to other compounds such as “Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine” and "N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .

科学的研究の応用

Synthesis and Structural Characterization The synthesis of triazole derivatives involves diverse chemical reactions, including 1,3-dipolar cycloaddition, which is a popular method for constructing triazole rings. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via this method, demonstrating the versatility of triazole synthesis (Aouine, El Hallaoui, & Alami, 2014). This approach allows for the creation of compounds with potential applications in various fields, including medicinal chemistry.

Antimicrobial and Antifungal Activities Triazole compounds are known for their antimicrobial properties. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety showed that these compounds exhibited moderate to very good antibacterial and antifungal activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Anticancer Potential The anticancer potential of triazole derivatives is also a significant area of research. Indole-based small molecules incorporating a triazole unit were synthesized and shown to exhibit potent growth inhibitory action against various cancer cell lines, further underscoring the importance of triazole derivatives in medicinal chemistry (Panathur et al., 2013).

Energetic Materials Development Triazolyl-functionalized energetic salts have been synthesized, demonstrating good thermal stability and relatively high density. These materials are significant for the development of high-performance energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

Nanotechnology Applications The synthesis of a Pd(II) complex containing a bis-1,2,4-triazole ligand has been reported as a new precursor for preparing Pd(0) nanoparticles, which are of interest in catalysis and materials science (Bahemmat et al., 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride involves the reaction of 1-methyl-1,2,4-triazole with formaldehyde followed by reduction with sodium borohydride to yield N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1,2,4-triazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. React 1-methyl-1,2,4-triazole with formaldehyde in the presence of a catalyst to form N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanal.", "2. Reduce N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanal with sodium borohydride to yield N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine.", "3. React N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine with hydrochloric acid to form the dihydrochloride salt." ] } | |

CAS番号 |

2377033-99-1 |

分子式 |

C5H12Cl2N4 |

分子量 |

199.08 |

IUPAC名 |

N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H |

InChIキー |

IFEXWKFMPDSIDK-UHFFFAOYSA-N |

SMILES |

CNCC1=NN(C=N1)C.Cl.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

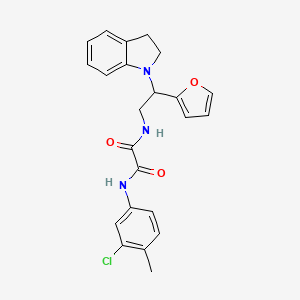

![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)

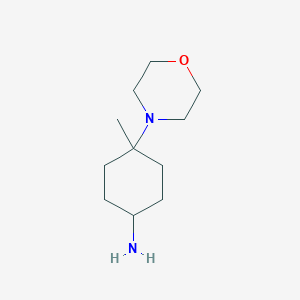

![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

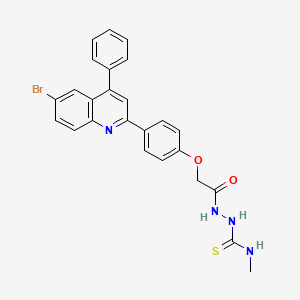

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)